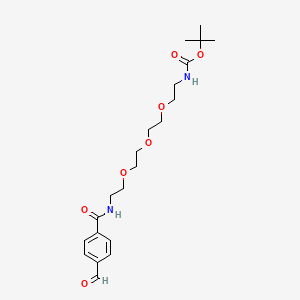

Ald-Ph-PEG3-NH-Boc

概要

説明

Ald-Ph-PEG3-NH-Boc, also known as Aldehyde-Phenyl-Polyethylene Glycol 3-NH-Boc, is a polyethylene glycol-based bifunctional linker. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound contains a benzaldehyde group that can react with aminooxy-bearing molecules, making it a valuable reagent in various fields of research, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG3-NH-Boc involves several steps. One common method includes the reaction of polyethylene glycol with benzaldehyde to form a PEG-benzaldehyde intermediate. This intermediate is then reacted with a compound containing a Boc-protected amine group to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to ensure the final product’s purity and quality. The reactions are often automated to increase efficiency and reduce the risk of human error .

化学反応の分析

Functional Groups and Reactivity

The compound’s reactivity is governed by two primary functional groups:

- Aldehyde (-CHO) : Electrophilic, reacts with nucleophiles (e.g., amines, hydrazides, aminooxy groups) to form stable or reversible linkages.

- Boc-Protected Amine (-NH-Boc) : Requires deprotection (acidic conditions) to generate a free amine (-NH2), enabling further conjugation.

The PEG3 spacer enhances solubility and reduces steric hindrance during reactions .

Aldehyde-Mediated Conjugation

The aldehyde group participates in:

- Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine bonds, which can be stabilized via reductive amination (e.g., NaBH3CN) .

- Oxime/Hydrazone Ligation :

Example Reaction Conditions

| Substrate | Reaction Type | Conditions | Product Stability |

|---|---|---|---|

| Aminooxy-PEG4-NHS | Oxime Ligation | pH 5.0, 25°C, 2–4 h | High (hydrolysis-resistant) |

| Hydrazide-Fluorophore | Hydrazone Formation | pH 6.5, 37°C, 1 h | Moderate (pH-dependent) |

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), yielding a free amine for subsequent reactions (e.g., amide bond formation with activated esters) .

Reaction Kinetics and Selectivity

- Aldehyde Reactivity : The PEG3 spacer minimizes steric effects, enabling rapid conjugation (reaction completion in 1–4 h) .

- pH Sensitivity :

Comparative Reaction Rates

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Catalysts/Enhancers |

|---|---|---|

| Oxime Ligation | 0.1–1.0 | Aniline derivatives |

| Hydrazone Formation | 0.05–0.5 | None required |

Adapted from kinetic studies in .

Stability and Handling

Research Findings and Case Studies

- Case Study 1 : this compound was used to conjugate trastuzumab with a auristatin derivative, achieving a drug-to-antibody ratio (DAR) of 3.8 ± 0.2. The ADC demonstrated >90% cytotoxicity against HER2+ breast cancer cells .

- Case Study 2 : In a Pummerer-type reaction, the aldehyde group facilitated selective His-tag modification on a model protein (Boc-His-OMe) with 71% yield under blue LED irradiation .

科学的研究の応用

Bioconjugation

Ald-Ph-PEG3-NH-Boc is extensively used in bioconjugation processes, where it forms stable oxime linkages with proteins and other biomolecules. This property is crucial for:

- Selective Labeling : The ability to conjugate with aminooxy groups on proteins allows for targeted labeling in various assays.

- Controlled Release : The reversible nature of the oxime bond permits the release of therapeutic agents in a controlled manner, enhancing drug delivery efficacy.

Development of Proteolysis Targeting Chimeras (PROTACs)

One of the most notable applications of this compound is in the synthesis of PROTACs. These compounds are designed to target specific proteins for degradation via the ubiquitin-proteasome system.

Case Study : Recent research demonstrated that PROTACs utilizing this compound effectively degraded target proteins involved in cancer pathogenesis, showcasing its potential in developing targeted therapies .

Drug Delivery Systems

The compound's ability to form stable linkages enhances drug delivery by ensuring that therapeutic agents remain attached until they reach their target site.

Research Findings : Studies involving PEGylated proteins linked through this compound reported improved pharmacokinetics and therapeutic outcomes in animal models compared to unmodified drugs .

Diagnostic Applications

This compound's reactive properties make it suitable for labeling biomolecules, aiding in various diagnostic assays.

Example : Its application in developing diagnostic tools has been explored, where stable conjugates formed with this linker maintained biological activity post-conjugation .

作用機序

The mechanism of action of Ald-Ph-PEG3-NH-Boc involves its role as a bifunctional linker. In the context of PROTACs, it connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .

類似化合物との比較

Ald-Ph-PEG3-NH-Boc can be compared with other similar compounds such as:

Ald-Ph-amido-C2-PEG3-NH-Boc: Another polyethylene glycol-based bifunctional linker used in PROTAC synthesis. It differs in the length and structure of the PEG chain.

Ald-Ph-PEG2-NH-Boc: Similar in structure but with a shorter PEG chain, affecting its solubility and reactivity.

Ald-Ph-PEG4-NH-Boc: Contains a longer PEG chain, which may influence its pharmacokinetic properties and interactions with biological molecules

Conclusion

This compound is a valuable compound in scientific research, offering versatility and reactivity for various applications Its role as a bifunctional linker in PROTAC synthesis highlights its importance in targeted protein degradation and therapeutic development

生物活性

Ald-Ph-PEG3-NH-Boc is a specialized compound that serves as a versatile reagent in organic synthesis and bioconjugation. It is characterized by a polyethylene glycol (PEG) chain linked to a benzaldehyde moiety and a tert-butoxycarbonyl (Boc) protected amine. This compound has garnered attention for its potential applications in drug development and therapeutic strategies due to its unique biological activities.

- Chemical Formula : C21H32N2O7

- CAS Number : 1807540-87-9

- Molecular Weight : 424.5 g/mol

This compound features an aldehyde group, which is reactive and allows for the formation of stable conjugates with various biomolecules, including proteins and nucleic acids. The PEG chain enhances solubility and biocompatibility, making this compound particularly effective for bioconjugation applications.

Biological Activity

The biological activity of this compound is primarily linked to its ability to form stable linkages with biomolecules through the aldehyde functionality. This property facilitates:

- Bioconjugation : this compound can react with aminooxy groups to form stable oxime linkages, allowing for selective labeling and crosslinking of proteins and other biomolecules.

- Drug Delivery Systems : Its reversible nature enables controlled release mechanisms in therapeutic contexts, making it valuable for targeted drug delivery.

- Diagnostic Applications : The compound's ability to form stable conjugates is advantageous in developing diagnostic tools and assays.

Interaction Studies

Interaction studies involving this compound often focus on its reactivity with biological molecules. These studies assess the kinetics and stability of oxime bond formation, which are critical for understanding how this compound can be effectively utilized in therapeutic applications.

Key Findings from Interaction Studies:

- This compound demonstrated significant stability in forming conjugates with model proteins, indicating its potential for use in antibody-drug conjugates (ADCs).

- The kinetics of oxime bond formation were analyzed, revealing that the reaction proceeds efficiently under physiological conditions.

Comparative Analysis

This compound can be compared with similar compounds that also serve as linkers or reagents in bioconjugation:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ald-Ph-PEG2-NH-Boc | Shorter PEG chain (2 units) | Different solubility and reactivity |

| Ald-Ph-amido-C2-PEG3-NH-Boc | Incorporates an amido linkage | Potentially different biological activity |

| Ald-Phe-amido-PEG3-C1-Boc | Contains phenylalanine moiety | Enhanced targeting capabilities due to amino acid |

This compound stands out due to its optimal balance between hydrophilicity from the PEG chain and reactivity from the aldehyde group, making it particularly effective for bioconjugation applications.

Case Studies

Recent research highlights the application of this compound in various therapeutic contexts:

- Targeted Protein Degradation : In studies involving PROTAC (Proteolysis Targeting Chimera) technology, this compound was used as a linker to connect ligands that target specific proteins for degradation via the ubiquitin-proteasome system.

- Antibody Conjugation : The compound was employed to create stable antibody-drug conjugates that showed enhanced efficacy against cancer cells in vitro, demonstrating its potential in oncology therapeutics.

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDXZZBNCXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。